2,5-Dibromo-7-methylbenzo[d]thiazole

Organic synthesis Cross-coupling Regioselectivity

2,5-Dibromo-7-methylbenzo[d]thiazole (CAS 1427410-41-0, molecular formula C₈H₅Br₂NS, molecular weight 307.01 g·mol⁻¹) is a dihalogenated benzothiazole building block characterized by a 2,5-dibromo substitution pattern and a 7-methyl substituent on the fused benzene–thiazole bicyclic core. The compound belongs to the privileged benzothiazole scaffold class, widely exploited in medicinal chemistry and materials science for its synthetic versatility and biological relevance.

Molecular Formula C8H5Br2NS
Molecular Weight 307.01 g/mol
Cat. No. B12963405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-7-methylbenzo[d]thiazole
Molecular FormulaC8H5Br2NS
Molecular Weight307.01 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1SC(=N2)Br)Br
InChIInChI=1S/C8H5Br2NS/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3H,1H3
InChIKeyFXMJSWUMIFVXET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dibromo-7-methylbenzo[d]thiazole (CAS 1427410-41-0): Core Identity, Substitution Architecture, and Procurement-Relevant Physicochemical Profile


2,5-Dibromo-7-methylbenzo[d]thiazole (CAS 1427410-41-0, molecular formula C₈H₅Br₂NS, molecular weight 307.01 g·mol⁻¹) is a dihalogenated benzothiazole building block characterized by a 2,5-dibromo substitution pattern and a 7-methyl substituent on the fused benzene–thiazole bicyclic core . The compound belongs to the privileged benzothiazole scaffold class, widely exploited in medicinal chemistry and materials science for its synthetic versatility and biological relevance [1]. Its SMILES string (Cc1cc(Br)cc2nc(Br)sc12) confirms the ortho-relationship between the C-2 bromine on the thiazole ring and the C-5 bromine on the benzene ring, creating an electronically and sterically differentiated dihalide system that is structurally distinct from the more common 2-bromo, 4,6-dibromo, or non-methylated benzothiazole building blocks available in commercial catalogs .

Why Generic Benzothiazole Building Blocks Cannot Substitute for 2,5-Dibromo-7-methylbenzo[d]thiazole in Sequential Derivatization Strategies


The 2,5-dibromo-7-methyl substitution architecture is not interchangeable with alternative dibromo-benzothiazole regioisomers (e.g., 4,6-dibromo-2-methyl or 2,4-dibromo-5-methyl variants) or mono-brominated analogs. The differential reactivity of the C-2 bromine (on the electron-deficient thiazole ring) versus the C-5 bromine (on the electron-rich benzene ring) enables programmed sequential cross-coupling—a synthetic capability that regioisomeric dibromides with both halogens on the same ring cannot replicate . Furthermore, the 7-methyl group serves as a latent functionalization handle (via benzylic bromination or oxidation) that is absent in the non-methylated 2,5-dibromobenzothiazole (CAS 1019111-64-8), limiting the downstream diversity accessible from the simpler scaffold . Substituting with 4,6-dibromo-2-methylbenzo[d]thiazole (CAS 107635-25-6) places the methyl group at C-2 rather than C-7, which alters both the electronic character of the thiazole ring and the steric environment around the C-2 reactive center, potentially compromising cross-coupling yields and regioselectivity in palladium-catalyzed transformations .

Quantitative Differentiation Evidence: 2,5-Dibromo-7-methylbenzo[d]thiazole Versus Closest Structural Analogs


Regioisomeric Differentiation: 2,5- vs. 4,6- vs. 2,4-Dibromo-methylbenzothiazole Substitution Patterns Define Chemoselective Cross-Coupling Windows

Among the C₈H₅Br₂NS constitutional isomers commercially available, 2,5-dibromo-7-methylbenzo[d]thiazole is the only variant that positions one bromine on the thiazole ring (C-2) and one bromine on the benzene ring (C-5), while simultaneously placing the methyl group at C-7. The 4,6-dibromo-2-methyl isomer (CAS 107635-25-6) places both bromines on the benzene ring in a meta relationship, and the 2,4-dibromo-5-methyl isomer (CAS 1247348-20-4) places one bromine on each ring but with the methyl group at C-5 adjacent to the benzene-ring bromine, creating a sterically hindered environment . Electronic differentiation between the C-2 Br (activated toward oxidative addition by the adjacent thiazole nitrogen) and the C-5 Br (standard aryl bromide reactivity) has been documented in analogous 2,5-dibromothiazole systems, where sequential Suzuki–Miyaura couplings achieve >85% yield for the first coupling at C-2 with selective retention of the C-5 bromide [1].

Organic synthesis Cross-coupling Regioselectivity Building block

Methyl Group Positioning: C-7 Methyl as a Latent Functionalization Handle Absent in Non-Methylated 2,5-Dibromobenzothiazole

The 7-methyl substituent on 2,5-dibromo-7-methylbenzo[d]thiazole provides a third functionalization site orthogonal to the two aryl bromides. This methyl group can undergo benzylic bromination (e.g., using NBS/AIBN) to generate a 7-bromomethyl intermediate, or oxidation to the corresponding carboxylic acid, enabling further diversification via nucleophilic substitution or amide coupling . By contrast, 2,5-dibromobenzothiazole (CAS 1019111-64-8, MW 292.98) lacks this handle, limiting the maximum number of sequential derivatization steps to two (one per bromine) . The 2-bromo-7-methylbenzo[d]thiazole analog (CAS 3622-44-4) provides the methyl handle but only a single cross-coupling site, reducing the combinatorial diversity accessible from the scaffold [1].

Late-stage functionalization Benzylic bromination Oxidation Diversification

Molecular Weight and Lipophilicity Differentiation: Impact of C-7 Methyl on Physicochemical Properties Relative to Non-Methylated 2,5-Dibromobenzothiazole

The presence of the 7-methyl group increases the molecular weight from 292.98 g·mol⁻¹ (2,5-dibromobenzothiazole, CAS 1019111-64-8) to 307.01 g·mol⁻¹ for the target compound (ΔMW = +14.03 g·mol⁻¹, corresponding to one CH₂ unit) . This structural difference translates to an estimated increase in calculated logP of approximately +0.5 log units based on the Hansch π-value for aromatic methyl substitution, enhancing membrane permeability potential in cell-based assays while maintaining compliance with Lipinski's Rule of Five (MW < 500) [1]. For procurement decisions in drug discovery programs, this modest lipophilicity enhancement can improve cellular uptake without introducing the metabolic liability associated with larger alkyl substituents.

Physicochemical properties Lipophilicity Drug-likeness LogP

Commercial Availability and Purity Benchmarking: Supply Chain Differentiation for Procurement Planning

2,5-Dibromo-7-methylbenzo[d]thiazole (CAS 1427410-41-0) is available from specialty chemical suppliers with reported purity specifications of ≥95% . In comparison, the closely related 4,6-dibromo-2-methyl isomer (CAS 107635-25-6) is available at 95%+ purity from multiple vendors including Bidepharm , while 2,5-dibromobenzothiazole (CAS 1019111-64-8) is commercially stocked by Fluorochem (95% purity), AKSci (95% purity), and ChemScene (≥97% purity) . The target compound occupies a distinct niche: unlike the widely stocked non-methylated analog, it provides the C-7 methyl handle, and unlike the 4,6-dibromo-2-methyl isomer, it offers electronically differentiated bromine positions. However, procurement lead times may be longer and per-gram costs higher for the target compound due to its narrower commercial availability relative to the more commoditized 2,5-dibromobenzothiazole.

Procurement Commercial availability Purity Supply chain

Benzothiazole Scaffold Privilege: Class-Level Evidence for Anticancer and Antimicrobial Potential of Dibromo-Benzothiazole Derivatives

Benzothiazole derivatives bearing bromine substituents have demonstrated quantifiable in vitro anticancer activity. Kaur et al. (2013) reported that a series of N-alkylbromo-benzothiazoles exhibited cytotoxic activity against multiple human cancer cell lines including A-549 (lung), PC-3 (prostate), THP-1 (leukemia), and Caco-2 (colon), with QSAR models identifying bromine substitution pattern as a significant contributor to potency [1]. Separately, benzo[d]thiazole derivatives have shown anti-influenza virus activity with low micromolar EC₅₀ values (compounds 1 and 4 against influenza A H1N1 and H3N2 strains), mediated through Hsp90 inhibition with submicromolar binding affinities [2]. While these studies did not test the exact 2,5-dibromo-7-methyl substitution pattern, they establish that dibromo-benzothiazole scaffolds are privileged for anticancer and antiviral target engagement, and the unique substitution architecture of the target compound—combining electronically differentiated bromines with a C-7 methyl—represents an underexplored region of this SAR landscape.

Medicinal chemistry Anticancer Antimicrobial Benzothiazole scaffold

Optimal Deployment Scenarios for 2,5-Dibromo-7-methylbenzo[d]thiazole in Research and Industrial Synthesis Programs


Diversity-Oriented Synthesis (DOS) Library Construction via Sequential, Chemoselective Cross-Coupling

The electronically differentiated C-2 (thiazole) and C-5 (benzene) bromine atoms enable programmed sequential Suzuki–Miyaura or Buchwald–Hartwig couplings, where the first coupling can be directed to the more activated C-2 position under mild conditions, followed by a second, orthogonal coupling at C-5 using a different catalyst system or coupling partner [1]. This strategy, validated in analogous 2,5-dibromothiazole systems with >85% first-step yields, maximizes the diversity of biaryl and amine-linked products accessible from a single starting material [2]. The retained C-7 methyl group can then undergo late-stage benzylic functionalization to introduce a third point of diversity, enabling the rapid construction of trisubstituted benzothiazole libraries for high-throughput screening.

Medicinal Chemistry Hit-to-Lead Optimization Requiring Underexplored Benzothiazole SAR Space

Benzothiazole-based lead series frequently converge on 2-substituted or 2-amino substitution patterns due to commercial building block availability. The 2,5-dibromo-7-methyl substitution architecture occupies a distinct region of benzothiazole chemical space that has not been systematically evaluated in published biological assays [1]. Incorporating this building block into hit-to-lead campaigns enables exploration of the SAR consequences of simultaneous C-5 aryl substitution and C-7 methyl substitution—a combination not accessible from commonly stocked 2-bromo-7-methyl or 2,5-dibromo (non-methylated) building blocks. The established anticancer and antimicrobial activity of the benzothiazole scaffold class supports the biological relevance of this exploration [2].

Agrochemical and Materials Science Programs Leveraging the Benzothiazole Core with Tunable Electronic Properties

Benzothiazole derivatives are employed as herbicides, fluorescent probes, and organic electronic materials [1]. The 2,5-dibromo-7-methyl architecture allows iterative introduction of electron-donating or electron-withdrawing aryl/heteroaryl groups at both the C-2 and C-5 positions, enabling systematic tuning of the HOMO–LUMO gap and photophysical properties. The C-7 methyl group further modulates solubility and solid-state packing without introducing the synthetic complexity of longer alkyl chains. This tunability is particularly valuable for the development of push–pull chromophores and organic semiconductor building blocks where precise electronic control is required [2].

Synthetic Methodology Development: Benchmark Substrate for Evaluating Chemoselective Cross-Coupling Catalysts

The electronically and sterically differentiated C-2 vs. C-5 bromine atoms in the target compound make it an ideal benchmark substrate for evaluating new palladium or nickel catalyst systems designed for chemoselective polyhalogenated heterocycle coupling [1]. The presence of the C-7 methyl group provides an internal ¹H NMR handle for reaction monitoring. Successful demonstration of complete chemoselectivity (C-2 coupling without C-5 erosion) on this challenging dihalogenated scaffold would constitute strong evidence for catalyst practicality, and the resulting methodology would be directly transferable to other benzothiazole-based medicinal chemistry programs [2].

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